5-fluoro-1H-pyrazole-3-carboxylic acid
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Overview
Description
“3-fluoro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C4H3FN2O2 . It is a type of pyrazole, which is a class of compounds that are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The synthesis of pyrazoles, including “3-fluoro-1H-pyrazole-5-carboxylic acid”, can be achieved through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles .Molecular Structure Analysis
Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis
Pyrazoles, including “3-fluoro-1H-pyrazole-5-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to form a broad range of pyrazole derivatives .Scientific Research Applications
Functionalization Reactions
3-Fluoro-1H-pyrazole-5-carboxylic acid has been studied in various functionalization reactions. For instance, it was converted into corresponding 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine. These reactions were examined theoretically and spectroscopically, highlighting the acid's reactivity and potential in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Agonist of High Affinity Niacin Receptor
In medicinal chemistry, derivatives of 3-fluoro-1H-pyrazole-5-carboxylic acid have been identified as potent agonists for the high affinity nicotinic acid receptor GPR109a. This suggests potential therapeutic applications in the treatment of dyslipidemia or other metabolic disorders (Skinner et al., 2007).
Synthesis of Pyrazolines and Crystal Structures
3-Fluoro-1H-pyrazole-5-carboxylic acid is involved in the synthesis of pyrazolines. Researchers have synthesized various pyrazoline compounds and analyzed their crystal structures, offering insights into the potential for materials science and molecular engineering applications (Loh et al., 2013).
Aurora Kinase Inhibition
Compounds derived from 3-fluoro-1H-pyrazole-5-carboxylic acid have been investigated as aurora kinase inhibitors. This suggests their potential use in cancer treatment, as aurora kinases are crucial for the regulation of mitosis (ヘンリー,ジェームズ, 2006).
Insecticidal Evaluation
Aryl pyrazole derivatives containing 3-fluoro-1H-pyrazole-5-carboxylic acid have shown excellent insecticidal activities. This suggests potential applications in agriculture and pest control (Chen et al., 2014).
Mechanism of Action
Target of Action
Similar compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to inhibit d-amino acid oxidase (dao), a key enzyme involved in the metabolism of d-amino acids .
Biochemical Pathways
Given its potential interaction with dao as suggested by similar compounds , it might influence the metabolic pathways of D-amino acids. The downstream effects of this interaction could include changes in the concentrations of D-amino acids, which could have various physiological implications.
Future Directions
Fluorinated pyrazoles, including “3-fluoro-1H-pyrazole-5-carboxylic acid”, have been gaining popularity in various areas of science since the early 1990s. Future research is likely to focus on developing novel synthetic approaches to fluorinated pyrazoles and exploring their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Biochemical Analysis
Biochemical Properties
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact on the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
Some pyrazole derivatives have been found to exhibit various biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and the synthetic strategies where they take part .
Metabolic Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .
Properties
IUPAC Name |
5-fluoro-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQNHKORGLHIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2124264-84-0 |
Source
|
Record name | 3-fluoro-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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